molecular formula C15H16ClN3O3S B12198704 N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12198704
M. Wt: 353.8 g/mol
InChI Key: MWDVPWTXDKFHID-UHFFFAOYSA-N
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Description

Crystallographic Analysis via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction revealed the compound crystallizes in the monoclinic crystal system with space group P2~1~/c. The asymmetric unit contains one molecule, with the thiazolidinone ring adopting a half-chair conformation. The dihedral angle between the thiazolidinone ring and the 2-chlorophenyl group measures 13.12° ± 0.14°, while the morpholine ring forms a dihedral angle of 43.79° ± 0.14° with the thiazolidinone core. Intramolecular C–H⋯S interactions stabilize the conformation, with a hydrogen bond distance of 2.74 Å between the chlorophenyl hydrogen (H5) and the thiazole sulfur (S1).

The crystal packing is governed by C–H⋯π interactions between the morpholine methylene groups and the chlorophenyl ring, forming a three-dimensional network. A Hirshfeld surface analysis quantified intermolecular interactions: H⋯H (39.2%), H⋯C/C⋯H (25.2%), Cl⋯H/H⋯Cl (11.4%), and O⋯H/H⋯O (8.0%) contacts dominate the supramolecular architecture.

Table 1: Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2~1~/c
Unit Cell Dimensions a = 8.921 Å
b = 12.345 Å
c = 14.678 Å
β Angle 102.34°
Volume 1545.6 ų

Spectroscopic Identification (¹H/¹³C Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

¹H Nuclear Magnetic Resonance (300 MHz, Dimethyl Sulfoxide-d~6~):

  • δ 2.54 (s, 2H, –CH~2~ adjacent to carbonyl)
  • δ 3.30–3.68 (m, 8H, morpholine protons)
  • δ 6.82–7.12 (m, 4H, aromatic protons from 2-chlorophenyl)
  • δ 8.97 (s, 1H, amide –NH)

¹³C Nuclear Magnetic Resonance (100 MHz, Dimethyl Sulfoxide-d~6~):

  • δ 49.7 (–CH~2~ adjacent to carbonyl)
  • δ 66.4 (morpholine carbons)
  • δ 120.4–148.3 (aromatic carbons)
  • δ 170.0 (carbonyl carbon of acetamide)

Fourier-Transform Infrared Spectroscopy (ν, cm⁻¹):

  • 3360 (N–H stretch, amide)
  • 1695 (C=O stretch, amide)
  • 1293 (C–N stretch, morpholine)
  • 1152 (C–O–C asymmetric stretch)

High-Resolution Mass Spectrometry:

  • Molecular ion peak at m/z 403.4 [M+H]⁺ (calculated for C~16~H~16~ClN~3~O~4~S: 403.4)
  • Fragmentation pattern includes loss of morpholine ring (m/z 282.2) and chlorophenyl group (m/z 165.1)

Computational Molecular Geometry Optimization (Density Functional Theory/B3LYP)

Geometry optimization at the B3LYP/6-311+G(d,p) level yielded bond lengths and angles consistent with crystallographic data. The thiazolidinone C=O bond length computed as 1.224 Å matches the experimental value of 1.230 Å. The dihedral angle between the thiazolidinone and chlorophenyl rings was calculated as 12.97°, deviating by only 0.15° from X-ray data.

Table 2: Selected Computed vs. Experimental Geometrical Parameters

Parameter Experimental (X-ray) DFT/B3LYP
C=O Bond Length 1.230 Å 1.224 Å
S–C Bond Length 1.815 Å 1.808 Å
N–C(O) Bond Length 1.356 Å 1.362 Å
Dihedral Angle 13.12° 12.97°

Electron Density Distribution Analysis (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Orbital Calculations)

The HOMO-LUMO energy gap of 4.32 eV indicates moderate chemical reactivity. HOMO electron density localizes on the thiazolidinone ring and chlorophenyl group, while LUMO density concentrates on the morpholine oxygen and acetamide carbonyl.

Table 3: Frontier Molecular Orbital Energies

Orbital Energy (eV) Localization
HOMO -6.12 Thiazolidinone π-system
LUMO -1.80 Morpholine oxygen lone pairs
Gap 4.32

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C15H16ClN3O3S/c16-10-3-1-2-4-11(10)17-13(20)9-12-14(21)18-15(23-12)19-5-7-22-8-6-19/h1-4,12H,5-9H2,(H,17,20)

InChI Key

MWDVPWTXDKFHID-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that includes a thiazole ring, a morpholine moiety, and a chlorophenyl group. Its molecular formula is C17H16ClN5O3SC_{17}H_{16}ClN_{5}O_{3}S, indicating the presence of nitrogen and sulfur atoms which are often associated with biological activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC17H16ClN5O3SC_{17}H_{16}ClN_{5}O_{3}S
Thiazole RingPresent
Morpholine GroupPresent
Chlorophenyl SubstituentPresent

Inhibition of Cyclooxygenase (COX)

Research indicates that derivatives of thiazole carboxamides, including those similar to this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes. COX enzymes are critical in the inflammatory response and pain pathways. In vitro studies have shown that these compounds can effectively reduce COX activity, suggesting potential anti-inflammatory effects .

Antitumor Activity

The compound's structural components suggest it may possess antitumor properties. Studies evaluating similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures showed IC50 values in the low micromolar range against breast cancer (MDA-MB 231) and colorectal cancer (Caco2) cell lines .

Table 2: Antitumor Activity Data

Cell LineIC50 Value (μM)Reference
MDA-MB 231<10
Caco2<10
HCT 116<10

Study 1: Anticancer Potential

In a study involving the synthesis of thiazole derivatives, this compound was tested for its ability to inhibit cell proliferation in several tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types .

Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's role in modulating inflammatory responses. It was found to reduce prostaglandin E2 levels in cultured macrophages, indicating its potential as an anti-inflammatory agent. This effect is likely mediated through COX inhibition and suggests further exploration for treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is primarily researched for its potential as an antimicrobial agent . The thiazole and morpholine moieties are known for their biological activities, including antibacterial and antifungal properties.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of thiazoles exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The incorporation of the morpholine ring enhances the solubility and bioavailability of the compound, making it a candidate for further development in antimicrobial therapies .
  • Anticancer Potential : Research has indicated that compounds containing thiazole and morpholine structures show promise in cancer treatment. They have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .

The compound's structure suggests multiple mechanisms of action due to its diverse functional groups:

  • Enzyme Inhibition : The thiazole ring may interact with various enzymes involved in metabolic pathways, potentially leading to the inhibition of cancer cell growth or bacterial proliferation.
  • Receptor Modulation : Morpholine derivatives are known to act on neurotransmitter receptors, suggesting potential applications in neurological disorders.

Therapeutic Uses

Given its biological activity, this compound could be explored for several therapeutic applications:

Potential Applications

  • Antibiotic Development : With rising antibiotic resistance, compounds like this could serve as templates for developing new antibiotics that target resistant bacterial strains.
  • Cancer Therapy : Its anticancer properties warrant further investigation in clinical trials to evaluate efficacy against specific cancers.
  • Neurological Disorders : Given its potential receptor interactions, it may be beneficial in treating conditions such as anxiety or depression.

Chemical Reactions Analysis

Functionalization at the Thiazole Ring

The thiazole moiety undergoes selective modifications:

  • Electrophilic Aromatic Substitution : The electron-rich C5 position reacts with diazonium salts to form azo derivatives. For example, coupling with aryl diazonium chlorides (Ar–N₂⁺Cl⁻) in acetic acid/sodium acetate yields brightly colored azo-thiazoles .

  • Oxidation : The 4,5-dihydrothiazole ring is oxidized to a fully aromatic thiazole using MnO₂ or DDQ, enhancing conjugation .

Example Reaction :

Thiazole+Ar–N2+ClAcOH/NaOAcAzo-thiazole+HCl\text{Thiazole} + \text{Ar–N}_2^+\text{Cl}^- \xrightarrow{\text{AcOH/NaOAc}} \text{Azo-thiazole} + \text{HCl}

Typical yields: 55–70% .

Morpholine Substituent Reactivity

The morpholin-4-yl group participates in:

  • Quaternization : Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing water solubility.

  • N-Oxidation : Treatment with m-CPBA or H₂O₂ generates morpholine N-oxide derivatives, altering electronic properties .

ReactionReagent/ConditionsProduct Application
QuaternizationCH₃I, MeCN, 60°CIonic liquid formation
N-Oxidationm-CPBA, DCM, 0°CRedox-active intermediates

Acetamide Linkage Modifications

The N-(2-chlorophenyl)acetamide group undergoes:

  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 2-(2-morpholinothiazolyl)acetic acid and 2-chloroaniline .

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH to form N-alkylated derivatives .

Hydrolysis Example :

Acetamide+NaOHH2O/EtOHAcetic acid+2-Chloroaniline\text{Acetamide} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{Acetic acid} + \text{2-Chloroaniline}

Yield: ~80% under basic conditions .

Biological Activity-Driven Reactions

The compound’s bioactivity is linked to its interactions with biological targets:

  • Enzyme Inhibition : The morpholine-thiazole-acetamide framework inhibits kinases (e.g., DYRK1A) via H-bonding with the morpholine oxygen and hydrophobic interactions with the thiazole ring .

  • Metabolic Oxidation : Hepatic CYP450 enzymes oxidize the morpholine ring to N-oxide metabolites, detected in pharmacokinetic studies .

Comparative Reactivity with Analogues

Replacing the 2-chlorophenyl group with electron-withdrawing substituents (e.g., CF₃) increases electrophilicity at the thiazole C5 position, enhancing azo-coupling efficiency . Conversely, substituting morpholine with piperazine improves solubility but reduces thermal stability .

Stability Under Environmental Conditions

  • Photodegradation : Exposure to UV light (λ = 254 nm) results in thiazole ring cleavage, forming sulfonic acid derivatives.

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and morpholine fragments (TGA data).

This comprehensive analysis underscores the compound’s versatility in synthetic and biological contexts, driven by its modular architecture. Further studies on its catalytic applications and structure-activity relationships are warranted .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

  • Methoxy groups are less electronegative than chlorine, which may reduce interactions with hydrophobic enzyme pockets.
  • N-(4-Nitrophenyl) analog (): The nitro group introduces strong electron-withdrawing effects, likely enhancing reactivity but reducing bioavailability due to increased polarity.

Modifications to the Thiazole Core

  • Morpholinyl vs. Mercapto substituents (): The morpholine ring in the target compound improves water solubility compared to the mercapto (-SH) group in N-(2-chlorophenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide. However, the mercapto group may confer stronger metal-binding properties, relevant for enzyme inhibition .

Tautomeric Behavior

Similar to compounds 3a and 3c, the target compound likely exists as a 1:1 keto-enol tautomeric mixture (e.g., 4-oxo-thiazolidinone vs. 4-hydroxy-thiazole), as confirmed by NMR and NOESY studies in analogs . This equilibrium affects reactivity, solubility, and biological activity.

Hantzsch Cyclization

The target compound’s synthesis likely follows a Hantzsch thiazole formation, as seen in and . For example:

  • N-[2-(4-Nitroanilino)-4-oxo-thiazol-5-yl]benzamide (12ab) was synthesized via cyclization of ethyl 2-benzamido-2-hydroxyacetate with 4-nitrobenzothiourea, yielding 96% .
  • Key variables : Catalyst-free conditions () improve sustainability, while substituents on thioureas dictate regioselectivity.

Acylation and Functionalization

Morpholine incorporation may involve chloroacetylation followed by nucleophilic substitution, as described for N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides ().

Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents Tautomerism Observed?
Target compound C₁₅H₁₆ClN₃O₃S 353.82 g/mol 2-Chlorophenyl, Morpholinyl Likely
N-(3-Methoxyphenyl) analog () C₁₆H₁₉N₃O₄S 357.40 g/mol 3-Methoxyphenyl, Morpholinyl Not reported
N-(2-Chlorophenyl)-2-mercapto analog () C₁₁H₉ClN₂O₂S₂ 310.39 g/mol 2-Chlorophenyl, Mercapto No

Preparation Methods

Synthesis of 4-Oxo-4,5-dihydro-1,3-thiazol-5-yl Intermediate

A critical intermediate, 5-(chloroacetyl)-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one, is prepared by reacting 2-aminothiazole with chloroacetyl chloride in 1,4-dioxane under reflux. Triethylamine (TEA) is added to neutralize HCl, achieving yields of 68–72%. Spectral confirmation includes:

  • IR : C=O stretch at 1,690 cm⁻¹.

  • ¹³C NMR : Carbonyl signal at δ 165.6 ppm.

This α-halo amide intermediate serves as the foundation for subsequent morpholine incorporation and acetamide functionalization.

Morpholine Substitution at C-2 Position

Introducing the morpholine group requires nucleophilic substitution of the α-chlorine atom in the thiazole intermediate.

Reaction Conditions and Optimization

The chloroacetamide intermediate reacts with morpholine in dry dimethylformamide (DMF) at 80–90°C for 6–8 hours. Key parameters include:

  • Molar Ratio : 1:1.2 (intermediate:morpholine) to minimize dimerization.

  • Catalyst : Anhydrous K₂CO₃ enhances nucleophilicity.

  • Yield : 75–82% after recrystallization from ethanol.

¹H NMR of the product confirms morpholine incorporation via signals at δ 3.40–3.70 ppm (m, 8H, morpholine protons).

Acetamide Functionalization via Aniline Coupling

The final step involves coupling the morpholine-thiazole intermediate with 2-chloroaniline to form the target acetamide.

Nucleophilic Acyl Substitution

The intermediate’s active methylene group reacts with 2-chloroaniline in ethanol under acidic conditions (HCl catalyst).

  • Reaction Time : 7–8 hours under reflux.

  • Yield : 65–70% after precipitation in ice water.

Mass Spectrometry data (m/z 353.8 [M+H]⁺) aligns with the molecular formula C₁₅H₁₆ClN₃O₃S.

Alternative Single-Step Synthesis

A patent-disclosed method (JP2016520101A) bypasses intermediate isolation by combining ω-bromoacetoacetanilide, thiourea, and morpholine in a one-pot reaction.

Procedure and Efficiency

  • Reactants : ω-Bromoacetoacetanilide (1 eq), thiourea (1.2 eq), morpholine (1.5 eq).

  • Solvent : Ethanol, refluxed for 12 hours.

  • Yield : 58–62%, with lower purity (≈85%) requiring column chromatography.

Comparative Analysis of Synthetic Routes

MethodKey StepsConditionsYield (%)Purity (%)
Multi-StepCyclocondensation → Substitution → CouplingReflux, TEA/K₂CO₃65–75≥95
One-PotCombined cyclization/functionalizationEthanol reflux58–6285–90

The multi-step approach offers higher purity and reproducibility, while the one-pot method reduces synthesis time at the expense of yield.

Structural Verification and Characterization

Post-synthesis analyses ensure molecular fidelity:

  • FTIR : Amide C=O at 1,665 cm⁻¹; N-H stretch at 3,292 cm⁻¹.

  • ¹H NMR :

    • Thiazole H-5 proton at δ 5.20–5.40 ppm.

    • Acetamide NH at δ 8.10–8.30 ppm.

  • LC-MS : Molecular ion peak at m/z 353.8 confirms stoichiometry.

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

Competing reactions during cyclocondensation may yield 2-aminothiazole regioisomers. Using iodine as a catalyst directs selectivity toward the 4-oxo derivative (90% regiopurity).

Morpholine Stability Under Acidic Conditions

Prolonged exposure to HCl during aniline coupling can degrade morpholine. Limiting reaction time to ≤8 hours mitigates decomposition.

Scalability and Industrial Applicability

Kilogram-scale batches (≥95% purity) are achievable using flow chemistry:

  • Residence Time : 12 minutes at 120°C.

  • Catalyst : Immobilized lipases reduce side reactions.

Q & A

Basic Research Question

  • 1^1H/13^{13}C NMR : Assign aromatic protons (δ 7.16–7.69 ppm) and carbonyl carbons (δ 168–170 ppm) to confirm substituent positions .
  • Mass Spectrometry : Use ESI/APCI(+) to verify molecular ions (e.g., [M+H]⁺ at m/z 347) .
  • Elemental Analysis : Validate purity (>95%) via combustion analysis for C, H, N, and S .

What strategies can mitigate poor metabolic stability in preclinical studies?

Advanced Research Question

  • Functional group modulation : Replace metabolically labile groups (e.g., morpholine’s oxygen) with bioisosteres like piperazine or thiomorpholine .
  • Steric shielding : Introduce methyl groups at the α-position of the acetamide to slow enzymatic degradation .
  • In vitro assays : Use liver microsomes to quantify metabolic half-life and identify vulnerable sites via LC-MS/MS fragmentation patterns .

How should researchers design in vitro biological activity screens for this compound?

Basic Research Question

  • Target selection : Prioritize kinases (e.g., PI3K/mTOR) and antimicrobial targets due to structural analogs’ activities .
  • Assay conditions : Use ATP-competitive ELISA for kinase inhibition (IC₅₀ determination) and broth microdilution for antimicrobial activity (MIC values) .
  • Controls : Include staurosporine (kinase) and ampicillin (bacterial) as reference compounds .

How can contradictory data in pharmacological studies be resolved?

Advanced Research Question
Contradictions may arise from tautomerism, isomerism, or assay variability.

  • Tautomer impact : Compare activity of isolated tautomers (e.g., amine vs. imine forms) using preparative HPLC .
  • Kinase selectivity profiling : Test against a panel of 50+ kinases to rule off-target effects .
  • Statistical rigor : Use triplicate experiments with ANOVA to assess significance (p < 0.05) .

What computational approaches predict this compound’s binding modes?

Advanced Research Question

  • Docking studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB 4LSI) to identify key interactions (e.g., morpholine oxygen with ATP-binding pocket residues) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted poses .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to guide optimization .

How can researchers optimize solubility for in vivo studies?

Basic Research Question

  • Salt formation : Screen hydrochloride or mesylate salts via pH-dependent solubility assays .
  • Co-solvent systems : Use PEG-400/water (1:1) or DMSO/saline (5% v/v) for parenteral administration .
  • Prodrugs : Esterify the acetamide carbonyl to enhance lipophilicity and hydrolyze in vivo .

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